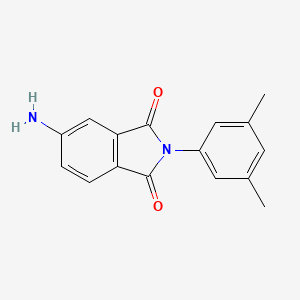

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(3,5-dimethylphenyl)-

Description

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(3,5-dimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(3,5-dimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

651733-76-5 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

5-amino-2-(3,5-dimethylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H14N2O2/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17)8-14(13)16(18)20/h3-8H,17H2,1-2H3 |

InChI Key |

QPQCLRUQTFTLDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N)C |

Origin of Product |

United States |

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly 5-amino-2-(3,5-dimethylphenyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic effects in various areas, including neurodegenerative diseases and inflammation. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

- Molecular Formula: C₈H₆N₂O₂

- Molecular Weight: 162.1454 g/mol

- CAS Registry Number: 3676-85-5

- IUPAC Name: 5-amino-2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives is attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. For instance, derivatives have shown IC₅₀ values ranging from 10 to 140 μM for AChE inhibition .

- Anti-inflammatory Effects : The isoindole derivatives exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action is beneficial in managing conditions characterized by chronic inflammation.

- Neuroprotective Effects : These compounds have been evaluated for their neuroprotective potential against oxidative stress and neuroinflammation, making them candidates for further development in neurodegenerative disease therapies .

Research Findings

Recent studies have highlighted the efficacy of 1H-Isoindole-1,3(2H)-dione derivatives in various biological assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC₅₀ (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | Ellman's Method | 1.12 | |

| BuChE Inhibition | Ellman's Method | 21.24 | |

| Anti-inflammatory | Cytokine Profiling | - | |

| Neuroprotective | Oxidative Stress Assay | - |

Case Studies

- Alzheimer's Disease Models : A study involving the synthesis of isoindole derivatives demonstrated significant inhibition of AChE and BuChE in vitro, suggesting a potential role in Alzheimer's therapy . The best-performing derivative showed an IC₅₀ value of 1.12 μM against AChE.

- Inflammation Models : In macrophage models, isoindole derivatives were shown to reduce the expression of iNOS and COX-2 while increasing IL-10 levels, indicating their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.